2(1H)-Pyridone, 4-hydroxy-6-phenyl-
CAS No.: 17424-17-8
Cat. No.: VC21097456
Molecular Formula: C11H9NO2
Molecular Weight: 187.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17424-17-8 |
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Molecular Formula | C11H9NO2 |
Molecular Weight | 187.19 g/mol |
IUPAC Name | 4-hydroxy-6-phenyl-1H-pyridin-2-one |
Standard InChI | InChI=1S/C11H9NO2/c13-9-6-10(12-11(14)7-9)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14) |
Standard InChI Key | HWBYIZIHSOFIDT-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C2=CC(=O)C=C(N2)O |
SMILES | C1=CC=C(C=C1)C2=CC(=CC(=O)N2)O |
Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)C=C(N2)O |
Introduction
Chemical Structure and Properties
Structure and Identification
2(1H)-Pyridone, 4-hydroxy-6-phenyl- has the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol. The structure consists of a pyridone ring with a hydroxyl group at position 4 and a phenyl group at position 6. The position of the hydrogen on the nitrogen (N-1) gives it the "1H" designation in its nomenclature .
Property | Value |
---|---|
CAS Number | 17424-17-8 |
Molecular Formula | C₁₁H₉NO₂ |
Molecular Weight | 187.19 g/mol |
IUPAC Name | 4-hydroxy-6-phenylpyridin-2-one |
Synonyms | 4-Hydroxy-6-phenyl-2(1H)-pyridone; 2(1H)-Pyridinone, 4-hydroxy-6-phenyl- |
Chemical and Spectral Properties
The compound exhibits tautomerism, a phenomenon where protons can shift between different positions within the molecule, resulting in various structural forms. This tautomerism significantly influences the compound's reactivity, spectral properties, and biological activities.
Spectral Data | Value |
---|---|
InChI | InChI=1S/C11H9NO2/c13-9-6-10(14-11(13)7-9)8-4-2-1-3-5-8/h1-7,13H,(H,12,14) |
InChIKey | HWBYIZIHSOFIDT-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC(=CC(=O)N2)O |
The hydroxyl group at position 4 and the carbonyl group at position 2 can participate in hydrogen bonding, which is crucial for interactions with biological targets. The phenyl group at position 6 contributes to the compound's lipophilicity and can engage in hydrophobic interactions with protein binding sites .
Synthesis Methods
Traditional Synthetic Routes
The synthesis of 2(1H)-Pyridone, 4-hydroxy-6-phenyl- has been documented in various studies, with a significant reference in the Journal of Heterocyclic Chemistry (DOI: 10.1002/jhet.5570290501) . Traditional methods typically involve cyclization reactions of appropriate precursors under specific conditions.
Multicomponent Reactions (MCRs)
Recent advances in synthetic methodologies have employed multicomponent reactions (MCRs) for the efficient construction of pyridone-containing heterocycles. These approaches allow for the rapid assembly of complex molecular structures in fewer steps with higher yields .
One notable method involves the reaction of aromatic aldehydes, malononitrile, and 4-hydroxy-pyridin-2(1H)-ones in the presence of suitable catalysts. For instance, Magedov et al. described a three-component reaction for synthesizing pyrano[3,2-c]pyridones using diverse aromatic aldehydes, malononitrile, and 4-hydroxy-1,6-dimethylpyridin-2(1H)-ones, achieving yields of 75-97% . Similar approaches could be adapted for the synthesis of 2(1H)-Pyridone, 4-hydroxy-6-phenyl-.
Modern Synthetic Developments
Contemporary research has explored more efficient synthesis methods, including one-pot conversions and tandem reactions. Chun et al. reported a tandem one-pot conversion of nitriles with ethyl bromoacetate in THF to obtain various 2-pyridone derivatives via the Blaise reaction intermediate, demonstrating an operationally convenient method with good yields .
Biological Activities and Medicinal Applications
Antimicrobial Properties
Pyridone derivatives, including 2(1H)-Pyridone, 4-hydroxy-6-phenyl-, have demonstrated significant antimicrobial activities. The structural features of this compound, particularly the hydroxyl group at position 4 and the phenyl substituent at position 6, contribute to its potential efficacy against various pathogens .
Anti-inflammatory and Other Activities
Beyond antimicrobial and anticancer properties, pyridone derivatives have demonstrated various other biological activities, including:
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Anti-inflammatory effects
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Antimalarial properties
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Antidepressant actions
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Cardiotonic activities
The diverse pharmacological profile of pyridone derivatives makes them valuable scaffolds for drug discovery and development .
Structure-Activity Relationships (SAR)
Role of the Phenyl Group
The phenyl group at position 6 of the pyridone ring significantly influences the compound's biological activity. Studies on related compounds have shown that this aromatic substituent can:
Comparative studies between 2(1H)-Pyridone, 4-hydroxy-6-phenyl- and compounds with different substituents at position 6, such as 4-hydroxy-6-methyl-1-phenylpyridin-2-one, reveal how the nature of this substituent affects biological activity .
Importance of the Hydroxyl Group
The hydroxyl group at position 4 is crucial for many biological activities of pyridone derivatives. It can:
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Form hydrogen bonds with target proteins
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Participate in water-mediated interactions
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Influence the compound's solubility profile
Research on 4-hydroxy-2-pyridones has demonstrated that this hydroxyl group often serves as a key pharmacophoric element, critical for optimal biological activity .
Tautomerism Effects
The tautomerism exhibited by 2(1H)-Pyridone, 4-hydroxy-6-phenyl- significantly impacts its biological activity. Different tautomeric forms can interact differently with biological targets, and the equilibrium between these forms can be influenced by the microenvironment at the binding site.
Recent Research Developments
Advances in Medicinal Applications
Recent research has expanded the potential applications of pyridone derivatives in medicinal chemistry. A significant study by Pyridone 1, identified through high-throughput cell-based phenotypic screening, showed activity against Mycobacterium tuberculosis, including multi-drug resistant tuberculosis (MDR-TB) .
Further structure-activity relationship studies on 4-hydroxy-2-pyridones led to the identification of a lead compound (30j) with a dimethylcyclohexyl group at the 6-position, which displayed:
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Desirable in vitro potency against both drug-sensitive and multi-drug resistant TB clinical isolates
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Favorable oral pharmacokinetic properties
These findings emphasize the importance of 4-hydroxy-2-pyridones as a new chemotype for treating challenging infections.
Kinase Inhibition
Pyridone derivatives have shown promising results as kinase inhibitors. Unsubstituted pyridone can serve as a valid peptide bond isostere and form either single or multiple hydrogen bond interactions with the kinase hinge region, gaining appropriate binding affinity .
These compounds have been explored in various kinase programs, including:
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Met kinase
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Mitogen-activated protein kinase-interacting kinase
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Orotate phosphoribosyltransferase
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Monoamine oxidase B
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Mitogen-activated protein kinase
Computational and Structure-Based Design
Recent advances in computational methods have facilitated the rational design of pyridone derivatives with enhanced biological activities. Molecular docking simulations have been employed to understand the binding modes of these compounds with their biological targets and guide structural optimization .
For instance, docking studies of certain pyridone derivatives revealed that the pyridinone moiety could generate multiple hydrophobic interactions and hydrogen bonds with key amino acid residues such as Lys113, Arg125, and Phe159 in the ATP binding pocket of MNK2 .
Comparative Analysis
Comparison with Related Pyridones
When compared to other pyridones, 2(1H)-Pyridone, 4-hydroxy-6-phenyl- exhibits distinct structural and functional characteristics:
Compound | Key Differences | Potential Impact on Activity |
---|---|---|
4-Hydroxy-6-methyl-1-phenylpyridin-2-one | Methyl at position 6 instead of phenyl; Phenyl at position 1 | Lower lipophilicity; Different binding profile |
6-Phenyl-2-pyridone | Lacks hydroxyl group at position 4 | Reduced hydrogen bonding capacity; Different solubility profile |
2(1H)-Pyridinone, 3-acetyl-4-hydroxy-6-methyl-1-phenyl- | Additional acetyl group at position 3; Methyl at position 6 | Different electronic distribution; Additional hydrogen bond acceptor |
These structural differences can lead to significant variations in pharmacological properties and interactions with biological targets .
Comparison with Pyran-2-one Derivatives
4-Hydroxy-6-phenyl-2H-pyran-2-one represents a related but distinct chemical class compared to 2(1H)-Pyridone, 4-hydroxy-6-phenyl-. The key difference lies in the heterocyclic ring structure, where a nitrogen atom in the pyridone is replaced by an oxygen atom in the pyran-2-one .
This substitution affects:
Understanding these differences is crucial for designing compounds with optimal properties for specific therapeutic applications.
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